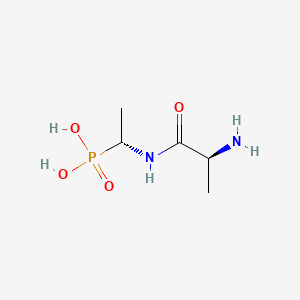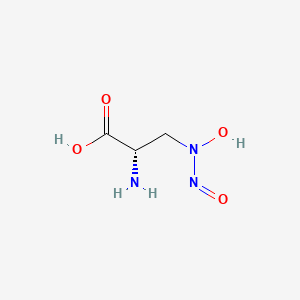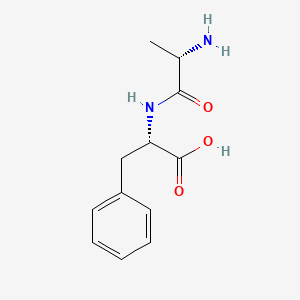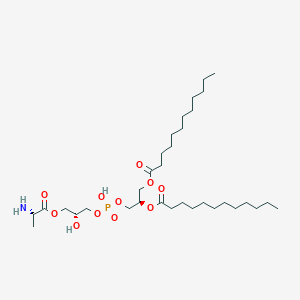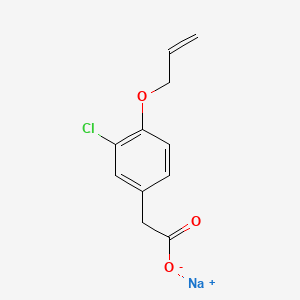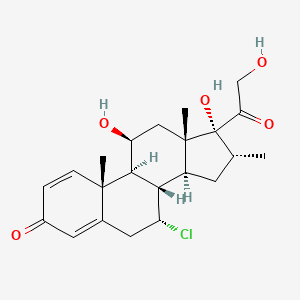
2-Methylanthraquinone
Overview
Description
Tectoquinone, also known as 2-methylanthraquinone, is an organic compound that belongs to the class of quinones. It is a methylated derivative of anthraquinone and is found naturally in the wood of the teak tree (Tectona grandis). This compound is known for its various biological activities, including its role as a mosquito larvicide and its potential as a therapeutic agent against COVID-19 .
Scientific Research Applications
Tectoquinone has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Tectoquinone exerts its effects through various mechanisms:
Mosquito Larvicide: It disrupts the normal development of mosquito larvae, leading to their death.
SARS-CoV-2 Inhibition: Tectoquinone inhibits the main protease of SARS-CoV-2, preventing the virus from replicating.
Biochemical Analysis
Biochemical Properties
2-Methylanthraquinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be chlorinated to produce 1-chloro-2-methylanthraquinone and nitrated to form 1-nitro-2-methylanthraquinone. These derivatives can further interact with enzymes to produce other compounds, such as 1-amino-2-methyl derivative and anthraquinone-2-carboxylic acid . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis through the mitochondrial pathway . This compound also affects the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit receptor Src tyrosine kinase, which plays a role in cancer cell proliferation . Additionally, it can induce changes in gene expression, further influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at room temperature and under normal conditions . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have therapeutic effects, such as inhibiting cancer cell growth. At higher doses, it can exhibit toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo hydroxylation, oxidation, methylation, deglycosylation, and esterification . These metabolic processes are facilitated by various enzymes and cofactors, which help in the conversion of the compound into different metabolites. These pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It can be found in various cellular compartments, including the nucleus, cytoplasm, extracellular matrix, plasma membrane, mitochondrion, lysosome, and cytoskeleton . These localizations are influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles and compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tectoquinone can be synthesized through the reaction of phthalic anhydride and toluene. This reaction involves the formation of an intermediate, which is then oxidized to produce tectoquinone . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, tectoquinone is often isolated and purified using high-speed countercurrent chromatography (HSCCC). This method allows for the separation of tectoquinone from other bioactive components in the crude extract of plants such as Rubia cordifolia .
Chemical Reactions Analysis
Types of Reactions
Tectoquinone undergoes various chemical reactions, including:
Oxidation: The methyl group in tectoquinone can be oxidized to form anthraquinone-2-carboxylic acid.
Reduction: Tectoquinone can be reduced to form 1-amino-2-methyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Chlorine and nitric acid are used for chlorination and nitration reactions, respectively.
Major Products Formed
Anthraquinone-2-carboxylic acid: from oxidation.
1-amino-2-methyl derivative: from reduction.
1-chloro-2-methylanthraquinone: and 1-nitro-2-methylanthraquinone from substitution reactions.
Comparison with Similar Compounds
Tectoquinone is unique compared to other quinones due to its specific biological activities. Similar compounds include:
2-ethylanthraquinone: Another quinone with larvicidal activity.
1-chloroanthraquinone: Known for its use in dye synthesis.
Anthrone: A quinone derivative with various biological activities.
Tectoquinone stands out due to its dual role as a mosquito larvicide and a potential therapeutic agent against COVID-19, highlighting its versatility and importance in scientific research .
properties
IUPAC Name |
2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWGQARXZDRHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041439 | |
| Record name | 2-Methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84-54-8 | |
| Record name | 2-Methylanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9P233HWAJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


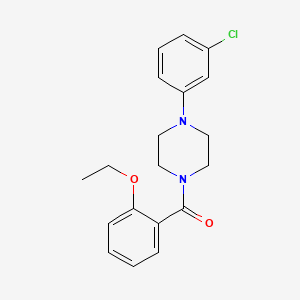
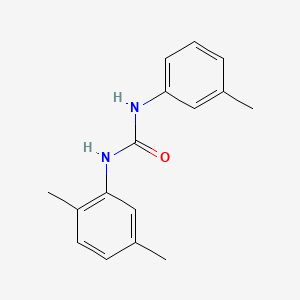

![methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate](/img/structure/B1664485.png)
